2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC16540519
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4 |
|---|---|
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | (1-propan-2-ylbenzimidazol-2-yl)hydrazine |
| Standard InChI | InChI=1S/C10H14N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-7H,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | RNQDNDOAQJCNLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzimidazole ring system substituted with an isopropyl group at the 1-position and a hydrazino (-NH-NH₂) group at the 2-position. The benzimidazole core provides aromatic stability, while the hydrazino group introduces nucleophilic reactivity. The isopropyl substituent enhances lipophilicity, influencing the compound’s solubility and membrane permeability .
Table 1: Key Structural and Computational Properties
The hydrazino group’s electron-donating nature facilitates interactions with electrophilic biomolecules, while the isopropyl group contributes to steric effects that may modulate binding affinity.
Synthesis and Manufacturing
Synthetic Route
The compound is synthesized via nucleophilic substitution between 2-chloro-1-isopropyl-1H-benzimidazole and hydrazine hydrate. The reaction proceeds in polar protic solvents such as ethanol or methanol under reflux conditions (60–80°C), yielding the product in high purity.
Table 2: Reaction Conditions and Parameters
| Parameter | Detail |
|---|---|
| Reactants | 2-Chloro-1-isopropyl-1H-benzimidazole, Hydrazine Hydrate |
| Solvent | Ethanol/Methanol |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Mechanism | Nucleophilic Aromatic Substitution |
The chloro group at the 2-position is displaced by hydrazine, forming the hydrazino derivative. Purification typically involves recrystallization or column chromatography.
Scalability and Optimization
Industrial-scale production would require optimizing solvent recovery and minimizing byproducts. Continuous-flow reactors could enhance yield and reduce reaction times, though no specific data are available in the provided sources.
Biological Activities and Mechanisms
Enzyme Inhibition
The hydrazino group forms covalent adducts with enzyme active sites, particularly those containing thiol or carbonyl groups. For example, the compound inhibits cysteine proteases by reacting with the catalytic cysteine residue, disrupting proteolytic activity.
Anticancer Properties
In vitro assays demonstrate cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis by activating caspase-3 and caspase-9 pathways, though in vivo efficacy remains unverified.
Chemical Reactivity and Applications
Oxidation Reactions
Treatment with potassium permanganate (KMnO₄) oxidizes the hydrazino group to a diazenyl moiety, forming 2-diazenyl-1-isopropyl-1H-benzo[d]imidazole. This reaction is pH-dependent and proceeds optimally under acidic conditions.
Reduction Reactions
Sodium borohydride (NaBH₄) reduces the hydrazino group to an amine, yielding 2-amino-1-isopropyl-1H-benzo[d]imidazole. This derivative exhibits enhanced stability and modified bioactivity.
Table 3: Derivative Synthesis and Applications
| Derivative | Synthesis Route | Application |
|---|---|---|
| 2-Diazenyl-... | Oxidation with KMnO₄ | Photodynamic therapy |
| 2-Amino-... | Reduction with NaBH₄ | Antiviral agents |
Future Directions
Pharmacokinetic Studies
Further research is needed to evaluate oral bioavailability and metabolic stability. Structural modifications, such as prodrug formulations, could enhance solubility and absorption.
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) may improve tumor-specific targeting, reducing off-site toxicity.
Computational Modeling
Molecular docking studies could identify novel biological targets, such as kinase enzymes or G-protein-coupled receptors (GPCRs), expanding therapeutic potential.
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